molecular formula C13H17NO B3132674 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 37511-62-9

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3132674
CAS No.: 37511-62-9
M. Wt: 203.28 g/mol
InChI Key: ROZUZZWOTMMUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing this compound. Notably, enantioselective methods have been explored due to its relevance in the synthesis of tropane alkaloids. Researchers have focused on constructing the 8-azabicyclo[3.2.1]octane scaffold with stereochemical control. Some strategies involve the enantioselective construction of an acyclic precursor, while others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes .

Scientific Research Applications

Structural and Spectroscopic Studies

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and its derivatives have been the subject of extensive structural and spectroscopic studies. Research has focused on understanding their molecular structure using techniques like X-ray diffraction, IR spectroscopy, and NMR. These studies are crucial in comprehending the compound's conformational properties and intermolecular interactions, which are essential for its potential applications in various fields, including pharmaceuticals (Gálvez et al., 1989).

Analgesic and Antagonist Properties

One notable application of this compound derivatives is in the development of analgesic agents. Research has shown that some derivatives exhibit properties of balanced antagonist-analgesic agents with minimal physical dependence capacity. This discovery is significant for developing new pain management drugs with reduced risk of addiction (Takeda et al., 1977).

Neurokinin Antagonists

Certain derivatives of this compound function as neurokinin (NK1) receptor antagonists. These compounds have shown potential in extending the duration of action in vivo, which can be beneficial in developing treatments for disorders mediated by the NK1 receptor (Huscroft et al., 2006).

Potential in Alcohol Oxidation Catalysts

Recent studies have identified the potential of certain homologues of this compound, such as 8-Azabicyclo[3.2.1]octan-8-ol, in catalyzing the oxidation of alcohols using molecular oxygen. This discovery opens doors for these compounds in synthetic chemistry and industrial applications, particularly in sustainable and efficient catalysis methods (Toda et al., 2023).

Future Directions

: Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3707–3720. Link : Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. (2019). Chemical Communications, 55(2), 196–199. Link : 8-Azabicyclo[3.2.1]octan-3-ol. (n.d.). ChemSpider. [Link](https://www.chem

Mechanism of Action

Biochemical Pathways

The compound is believed to affect certain biochemical pathways due to its structural similarity to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . 21]octan-3-ol remain to be determined.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol interacts with its targets and exerts its effects. For instance, the compound is recommended to be stored at 4°C and protected from light , indicating that these conditions help maintain its stability.

Biochemical Analysis

Biochemical Properties

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoid metabolism . The interaction between this compound and this enzyme can influence the conversion of inactive cortisone to active cortisol, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can influence the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, the compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or varying temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity or hepatotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of tropane alkaloids. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZUZZWOTMMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8-Benzyl-3-phenyl-8-aza-bicyclo[3.2.1]octan-3-ol (0.24 g, 0.84 mmol) was dissolved in IMS (4.5 mL) and water (0.5 mL). Ammonium formate (0.5 g) and Pearlman's catalyst (0.12 g) were added. The mixture was heated to reflux for 0.5 hour, filtered and the solution concentrated to give an oil which was purified by chromatography on an SCX cartridge eluting with ammonia (2 M) in methanol. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.13 g) as an oil.
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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